1-Pyrenyl b-D-glucuronide
Description
Contextualization within Glucuronide Conjugates and Polycyclic Aromatic Hydrocarbon Metabolism
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, with many possessing carcinogenic properties. iarc.fr When these lipophilic (fat-soluble) compounds enter the body, they undergo a two-phase metabolic process to facilitate their excretion.
In Phase I metabolism, enzymes such as cytochrome P450s introduce or expose functional groups on the PAH molecule. For pyrene (B120774), this results in the formation of hydroxylated metabolites, most notably 1-hydroxypyrene (B14473). researchgate.net
In Phase II metabolism, this newly formed hydroxyl group is conjugated with a water-soluble molecule. Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronyltransferase (UGT) attaches glucuronic acid to the hydroxylated PAH. tandfonline.com This reaction converts the lipophilic 1-hydroxypyrene into the much more polar and water-soluble 1-Pyrenyl β-D-glucuronide, which can then be readily eliminated from the body, primarily in urine. nih.govnih.gov This process is a detoxification step, as it prepares the potentially harmful metabolite for removal. researchgate.net
Significance as a Research Probe and Biomarker Precursor
The measurement of 1-Pyrenyl β-D-glucuronide in urine is a cornerstone of human biomonitoring for PAH exposure. nih.gov Because it is the major urinary metabolite of pyrene, its presence and concentration directly reflect recent or ongoing exposure to PAHs from a variety of sources. nih.govnih.gov
The compound serves as a direct biomarker, but it is also a precursor to the widely measured biomarker, 1-hydroxypyrene. Many analytical methods involve treating a urine sample with the enzyme β-glucuronidase. nih.govnih.gov This enzyme hydrolyzes the glucuronide conjugate, releasing free 1-hydroxypyrene, which is then quantified. nih.gov However, direct measurement of 1-Pyrenyl β-D-glucuronide is also performed and can be advantageous, as research has shown it to be approximately five times more fluorescent than its precursor, 1-hydroxypyrene, potentially offering a more sensitive analytical signal. nih.gov
Its utility as a biomarker is demonstrated by studies showing elevated levels in individuals exposed to:
Occupational hazards like coal tar and coke oven emissions. lookchem.comnih.gov
Environmental pollution in industrialized areas. iarc.fr
Specific dietary sources, such as charbroiled meat. nih.gov
The traditional beverage maté. nih.gov
Scope of Academic Inquiry into 1-Pyrenyl β-D-glucuronide
Academic research involving 1-Pyrenyl β-D-glucuronide is extensive and multidisciplinary. The primary areas of investigation are summarized below.
Table 2: Areas of Academic Research Utilizing 1-Pyrenyl β-D-glucuronide
| Research Field | Focus of Inquiry | Key Findings |
|---|---|---|
| Environmental Health & Toxicology | Assessing PAH exposure in the general population from environmental sources like air pollution. iarc.fr | Urinary levels of the biomarker are higher in individuals from industrialized regions and can vary seasonally. iarc.fr |
| Occupational Health | Monitoring workplace exposure to PAHs in industries such as road paving and metallurgy. researchgate.netnih.gov | Levels of the metabolite are shown to increase significantly after a work shift in exposed workers compared to pre-shift levels or control groups. nih.gov |
| Cancer Research | Investigating the association between PAH exposure, as indicated by the biomarker, and the risk of developing certain cancers, such as esophageal cancer. nih.gov | High urinary concentrations have been linked to lifestyle factors like smoking and maté consumption, which are known risk factors for esophageal squamous cell carcinoma (ESCC). nih.gov |
| Analytical Chemistry | Developing and refining sensitive methods for the detection and quantification of the biomarker in biological samples. nih.govacs.org | Techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and spectroelectrochemical sensing have been optimized for its measurement. nih.govacs.org |
| Metabolism Studies | Elucidating the metabolic pathways of PAHs and the enzymes involved in their detoxification. researchgate.nettandfonline.com | The compound is confirmed as a major detoxification product, formed via the glucuronidation pathway to enhance water solubility and excretion. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18O7 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27) |
InChI Key |
BUCREAQPYGLZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Synthetic Pathways and Preparation for Research Endeavors
Enzymatic Synthesis Approaches for 1-Pyrenyl β-D-glucuronide
Enzymatic synthesis provides a biomimetic route to 1-pyrenyl β-D-glucuronide, closely mirroring its formation in vivo. This process primarily involves the use of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the conjugation of a glucuronic acid moiety from a high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to a substrate. frontiersin.orghelsinki.fi
Research has demonstrated the successful synthesis of 1-pyrenylglucuronide utilizing rat liver microsomes as a biocatalyst. researchgate.net This method leverages the rich source of various UGT isoforms present in the microsomal fraction of liver cells. In one study, this approach yielded a satisfactory 22% conversion of the precursor, 1-hydroxypyrene (B14473), to its glucuronidated form. researchgate.net
Specific human UGT isoforms have been identified as being particularly active in the glucuronidation of 1-hydroxypyrene. researchgate.net Notably, recombinant human UGT1A6, UGT1A7, and UGT1A9 have been shown to catalyze the formation of 1-pyrenyl β-D-glucuronide. researchgate.net The reaction is typically conducted in a buffered solution containing the UGT-containing preparation (such as liver microsomes or recombinant enzymes), the aglycone substrate (1-hydroxypyrene), and the co-substrate UDPGA. frontiersin.orgresearchgate.net Magnesium chloride is often included in the reaction mixture as it can facilitate the release of UDP. helsinki.fi
The enzymatic reaction is a bimolecular nucleophilic substitution (SN2) type reaction, resulting in the formation of a β-D-glucuronide. frontiersin.orghelsinki.fi The process is highly stereoselective, exclusively producing the β-anomer. helsinki.fi
Table 1: Key Reagents in the Enzymatic Synthesis of 1-Pyrenyl β-D-glucuronide
| Reagent/Component | Role |
| 1-Hydroxypyrene | Aglycone substrate |
| UDP-glucuronosyltransferases (UGTs) | Biocatalyst |
| UDP-α-D-glucuronic acid (UDPGA) | Glucuronic acid donor |
| Magnesium Chloride (MgCl₂) | Co-factor |
| Buffer solution | Maintains optimal pH |
Chemical Synthesis Methods for 1-Pyrenyl β-D-glucuronide
Chemical synthesis offers an alternative, often higher-yielding, route to 1-pyrenyl β-D-glucuronide, which is particularly useful for producing larger quantities for research standards. The most established method for the synthesis of O-glycosides, including glucuronides, is the Koenigs-Knorr reaction. wikipedia.orgresearchgate.netslideshare.net
This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.orgmdpi.com For the synthesis of 1-pyrenyl β-D-glucuronide, the general approach would involve the following key steps:
Preparation of the Glycosyl Donor: The glucuronic acid molecule is first protected to prevent unwanted side reactions. This usually involves acetylating the hydroxyl groups and converting the carboxylic acid to a methyl ester, resulting in a precursor like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (acetobromo-α-D-glucuronic acid methyl ester). researchgate.net
Glycosylation Reaction: The protected glycosyl halide is then reacted with 1-hydroxypyrene. The reaction is promoted by a salt such as silver carbonate or cadmium carbonate. wikipedia.orgresearchgate.net The promoter assists in the removal of the halide, facilitating the formation of an oxocarbenium ion intermediate which is then attacked by the hydroxyl group of 1-hydroxypyrene. wikipedia.org The presence of a participating protecting group at the C2 position, such as an acetyl group, provides anchimeric assistance, leading to the formation of the desired 1,2-trans-glycosidic linkage, which corresponds to the β-anomer. wikipedia.org
Deprotection: Following the glycosylation step, the protecting groups (acetyl and methyl ester) are removed. The acetyl groups are typically removed under mild basic conditions, while the hydrolysis of the methyl ester may require more stringent conditions. mdpi.com
Table 2: General Steps in the Koenigs-Knorr Synthesis of 1-Pyrenyl β-D-glucuronide
| Step | Description | Key Reagents |
| 1. Protection | Protection of hydroxyl and carboxyl groups of glucuronic acid. | Acetic anhydride, reagents for esterification and bromination. |
| 2. Glycosylation | Coupling of the protected glucuronic acid with 1-hydroxypyrene. | 1-Hydroxypyrene, Silver Carbonate or Cadmium Carbonate. |
| 3. Deprotection | Removal of acetyl and methyl ester protecting groups. | Base (e.g., sodium methoxide), followed by ester hydrolysis conditions. |
Methodologies for Purification and Structural Validation in Research Samples
Following synthesis, rigorous purification and structural validation are essential to ensure the identity and purity of the 1-pyrenyl β-D-glucuronide sample.
Purification:
A common and effective method for the purification of glucuronide metabolites from reaction mixtures or biological samples is Solid-Phase Extraction (SPE) . helsinki.fi For a compound like 1-pyrenyl β-D-glucuronide, a C18 cartridge is typically used. helsinki.fi The general procedure involves conditioning the cartridge, loading the sample (often acidified), washing away impurities, and finally eluting the purified glucuronide with an organic solvent like methanol. helsinki.fi
High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both the purification and analytical assessment of 1-pyrenyl β-D-glucuronide. researchgate.netusask.ca In a preparative mode, HPLC can be used to isolate the compound in high purity. Analytically, HPLC coupled with a fluorescence or mass spectrometry detector is used to determine the purity of the synthesized compound. researchgate.net
Structural Validation:
The definitive structural confirmation of 1-pyrenyl β-D-glucuronide relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable for elucidating the molecular structure. researchgate.netresearchgate.netnist.gov ¹H NMR can confirm the presence of the pyrenyl and glucuronide moieties and, importantly, the coupling constant of the anomeric proton (H-1' of the glucuronic acid) can confirm the β-configuration of the glycosidic bond. researchgate.netnih.gov ¹³C NMR provides information on the carbon skeleton of the entire molecule. researchgate.net Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide fragmentation data that supports the proposed structure. researchgate.netresearchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like glucuronides. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions, providing further structural evidence. researchgate.net
The combination of these purification and validation methods ensures that the synthesized 1-pyrenyl β-D-glucuronide is of sufficient purity and has the correct, confirmed structure for use in demanding research applications.
Enzymatic Biotransformation and Metabolic Dynamics of 1 Pyrenyl β D Glucuronide
Formation of 1-Pyrenyl β-D-glucuronide via UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of various lipophilic compounds by increasing their water solubility. covachem.comresearchgate.netuniprot.org The UGT family of enzymes catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, in this case, 1-hydroxypyrene (B14473), to form 1-Pyrenyl β-D-glucuronide. researchgate.netnih.govnih.gov
UGT Isoform Specificity and Kinetic Parameters in vitro
Research has identified several human UGT isoforms capable of catalyzing the glucuronidation of 1-hydroxypyrene. In vitro studies using recombinant human UGT isoforms have demonstrated that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, and UGT2B7 are all involved in this process. researchgate.netacs.org
Kinetic analyses have revealed differences in the efficiency of these isoforms. For instance, studies with recombinant human UGTs showed that UGT1A6, UGT1A7, and UGT1A9 catalyze the formation of 1-Pyrenyl β-D-glucuronide with varying affinities. researchgate.netnih.gov UGT1A9, in particular, has been shown to be a highly efficient enzyme in the glucuronidation of other polycyclic aromatic hydrocarbon metabolites. acs.org The apparent Michaelis-Menten constant (Km) values for the formation of 1-Pyrenyl β-D-glucuronide by recombinant human UGT1A6, UGT1A7, and UGT1A9 were determined to be 45 µM, 12 µM, and 1 µM, respectively. researchgate.net This suggests that UGT1A9 has the highest affinity for 1-hydroxypyrene among these three isoforms.
Cellular and Microsomal Models for Glucuronidation Studies
Cellular and microsomal models are invaluable tools for studying the glucuronidation of 1-hydroxypyrene. Human liver microsomes are frequently used as they contain a mixture of UGT enzymes present in the liver, providing a physiologically relevant system. researchgate.netnih.gov Studies with human liver microsomes have shown high rates of 1-hydroxypyrene glucuronidation, with apparent Km values ranging from 6.9 to 8.6 µM, which aligns well with the data from recombinant UGTs. researchgate.net
Inter-species and Inter-individual Variability in Glucuronidation Pathways
Significant inter-species and inter-individual differences exist in the glucuronidation of pyrene (B120774) metabolites. researchgate.netresearchgate.net Glucuronide conjugates are the predominant pyrene metabolites in the urine of many mammals, including humans, deer, cattle, pigs, and horses. researchgate.net However, in other species like cats and ferrets, sulfate (B86663) conjugates are the main metabolites. researchgate.net Amphibians also primarily excrete pyrene-1-sulfate. nih.gov In fish, both pyrene glucuronide and pyrene sulfate are major metabolites, with the ratio varying between species. nih.gov
Inter-individual variability in UGT activity within a single species, including humans, is also a well-documented phenomenon. core.ac.ukirta.catnjacs.org This variability can be attributed to genetic polymorphisms in UGT genes, which can alter enzyme expression and function. nih.gov For example, variations in the UGT1A1 promoter have been linked to differences in glucuronidation activity. nih.gov Such variations can lead to significant differences in the rate of 1-hydroxypyrene glucuronidation among individuals, impacting their ability to detoxify and eliminate pyrene. core.ac.uk
Hydrolysis of 1-Pyrenyl β-D-glucuronide by β-Glucuronidase (GUS)
While glucuronidation is a detoxification pathway, the resulting glucuronide conjugates can be hydrolyzed back to their parent aglycones by the enzyme β-glucuronidase (GUS). covachem.comwikipedia.org This deconjugation can have significant toxicological implications, as it can release potentially harmful compounds within tissues.
Characteristics and Sources of β-Glucuronidase Relevant to 1-Pyrenyl β-D-glucuronide Cleavage
β-Glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase found in various organisms, including bacteria, mollusks, and mammals. covachem.comwikipedia.org In humans, it is present in several tissues and is also produced by gut microbiota. wikipedia.org The enzyme catalyzes the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronidated compounds. wikipedia.org
Commercially available β-glucuronidase for laboratory use is often sourced from Escherichia coli, bovine liver, and mollusks like Helix pomatia and abalone. covachem.comsigmaaldrich.comsigmaaldrich.com These preparations may also contain sulfatase activity, which is an important consideration in metabolic studies. sigmaaldrich.com The choice of enzyme source can be critical, as different sources can exhibit varying efficiencies in hydrolyzing specific glucuronide conjugates. covachem.com For instance, the enzyme from Patella vulgata is reported to be highly effective for opioid-glucuronides, while the Helix pomatia and E. coli enzymes are effective for steroid-glucuronides. sigmaaldrich.com
Kinetic Characterization of β-Glucuronidase Activity on 1-Pyrenyl β-D-glucuronide
The kinetic parameters of β-glucuronidase activity are crucial for understanding the rate at which 1-Pyrenyl β-D-glucuronide can be hydrolyzed. The enzyme's activity can be measured using various substrates, such as p-nitrophenyl-β-D-glucuronide and 4-methylumbelliferyl-β-D-glucuronide, which release a chromogenic or fluorescent product upon hydrolysis. scbt.comnih.gov
Influence of Environmental Factors on β-Glucuronidase Hydrolysis
The enzymatic hydrolysis of 1-pyrenyl β-D-glucuronide, a critical step in the biotransformation and potential reactivation of pyrene metabolites, is significantly influenced by various environmental factors. The rate and efficiency of this reaction, catalyzed by the enzyme β-glucuronidase, are dependent on the physicochemical conditions of the surrounding environment. Key factors include pH, temperature, and the presence of inhibitory substances, which can alter enzyme structure and activity. While research directly quantifying these effects on 1-pyrenyl β-D-glucuronide is specific, extensive studies on other glucuronide substrates provide a strong basis for understanding how these environmental variables modulate the hydrolysis process.
The activity of β-glucuronidase is highly sensitive to the pH of the reaction environment. Different sources of the enzyme exhibit distinct optimal pH ranges for maximal activity. For instance, β-glucuronidases from gut microbiota, which are crucial for the enterohepatic circulation of compounds, show varying pH optima depending on the host species. Enzymes from rodents tend to be most active in slightly acidic conditions (around pH 6.5), whereas human-derived enzymes function optimally at a neutral pH of 7.4. mdpi.com In contrast, β-glucuronidase sourced from abalone demonstrates peak efficiency in a more acidic environment at pH 4.5. imcstips.com The stability of the glucuronide substrate itself can also be pH-dependent; for example, the ester glucuronide of valproic acid can undergo rearrangement at certain pH values, rendering it resistant to β-glucuronidase. nih.gov This underscores the importance of ambient pH in determining the rate of enzymatic cleavage of glucuronides like 1-pyrenyl β-D-glucuronide in different biological or environmental compartments.
Table 1: Effect of pH on β-Glucuronidase Activity from Various Sources
| Enzyme Source | Substrate Used | Optimal pH | Reference |
|---|---|---|---|
| Human Fecal S9 | Wogonoside, pNPG | 7.4 | mdpi.com |
| Rat/Mouse Fecal S9 | Wogonoside, pNPG | 6.5 | mdpi.com |
| Purified Abalone | Drug Glucuronides | 4.5 | imcstips.com |
| Lactobacillus gasseri | pNPG | 6.0 | researchgate.net |
| Aspergillus terreus | Glycyrrhizin | 6.0 | researchgate.net |
Note: pNPG stands for p-nitrophenyl-β-D-glucuronide.
Temperature is another critical environmental factor that governs the kinetics of β-glucuronidase-mediated hydrolysis. Enzymatic activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of function. For example, β-glucuronidase from the fungus Aspergillus terreus shows maximum activity at 40°C. researchgate.net Similarly, the enzyme cloned from Lactobacillus gasseri functions best at 37°C. researchgate.net These findings indicate that the thermal conditions of an environment, whether in the gut of an animal or in contaminated soils and water, will directly impact the rate at which 1-pyrenyl β-D-glucuronide is hydrolyzed back to its aglycone, 1-hydroxypyrene.
Table 2: Optimal Temperature for β-Glucuronidase Activity from Different Organisms
| Enzyme Source Organism | Optimal Temperature (°C) | Reference |
|---|---|---|
| Aspergillus terreus | 40 | researchgate.net |
| Lactobacillus gasseri | 37 | researchgate.net |
The presence of inhibitors in the environment can also profoundly affect β-glucuronidase activity. These inhibitory compounds can be of both synthetic and natural origin. A well-documented and potent inhibitor is D-saccharic acid-1,4-lactone, which has been shown to significantly decrease β-glucuronidase activity in various tissues and fluids. ucl.ac.benih.govmicrobiologyresearch.org Furthermore, research has identified numerous natural compounds, particularly flavonoids found in plants like mulberry bark, that act as strong noncompetitive inhibitors of E. coli β-glucuronidase. nih.govresearchgate.net The presence of such chemical agents in an ecosystem could lead to reduced hydrolysis of 1-pyrenyl β-D-glucuronide, thereby altering its metabolic fate and persistence.
Table 3: Examples of β-Glucuronidase Inhibitors and Their Properties
| Inhibitor | Source/Type | Inhibition Type | Target Enzyme | Reference |
|---|---|---|---|---|
| D-saccharic acid-1,4-lactone | Synthetic | Potent Inhibitor | General β-glucuronidase | ucl.ac.benih.govmicrobiologyresearch.org |
| Morin | Natural Flavonoid (Mulberry Bark) | Noncompetitive | E. coli β-glucuronidase | nih.gov |
| Sanggenon C | Natural Flavonoid (Mulberry Bark) | Noncompetitive | E. coli β-glucuronidase | nih.gov |
| Kuwanon G | Natural Flavonoid (Mulberry Bark) | Noncompetitive | E. coli β-glucuronidase | nih.gov |
| Demethylbellidifolin | Natural Flavonoid | Mixed-type | E. coli β-glucuronidase | researchgate.net |
Advanced Analytical Methodologies for 1 Pyrenyl β D Glucuronide Quantification in Research
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone of 1-Pyrenyl β-D-glucuronide analysis, providing the necessary separation from endogenous matrix components that could interfere with accurate measurement. High-performance liquid chromatography (HPLC) is the most commonly employed technique, often paired with fluorescence or mass spectrometry detectors.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F) stands as a robust and widely used method for the quantification of 1-Pyrenyl β-D-glucuronide, often by measuring its aglycone, 1-hydroxypyrene (B14473), after an enzymatic hydrolysis step. oup.compjmhsonline.com However, direct measurement of the glucuronide is also feasible and offers advantages. The intrinsic fluorescence of the pyrene (B120774) moiety allows for highly sensitive and selective detection. nih.gov Research has shown that 1-Pyrenyl β-D-glucuronide is approximately five times more fluorescent than its unconjugated form, 1-hydroxypyrene, potentially offering a more sensitive biomarker. nih.gov
The separation is typically achieved using reversed-phase C18 columns. pjmhsonline.comresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, sometimes containing formic acid to improve peak shape and ionization. researchgate.net Fluorescence detection is set at specific excitation and emission wavelengths optimized for the pyrene fluorophore to maximize sensitivity and minimize background interference.
| Analyte | Column | Mobile Phase | Excitation (λex) | Emission (λem) | Reference |
|---|---|---|---|---|---|
| 1-OHP-G | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) | Methanol–1.5% formic acid water (60:40, v:v) | 338 nm | 379 nm | researchgate.net |
| 1-Hydroxypyrene (post-hydrolysis) | C18 column | Not specified | Not specified | Not specified | oup.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior technique for the direct quantification of 1-Pyrenyl β-D-glucuronide, circumventing the need for enzymatic hydrolysis. scispace.comresearchgate.net This method offers exceptional selectivity and sensitivity, allowing for the direct measurement of the intact conjugate in complex biological samples like urine or fish bile. waters.com
The analysis is typically performed using a reversed-phase column, such as a C18, coupled to a tandem mass spectrometer. waters.com Electrospray ionization (ESI) in the negative ion mode (ESI-) is commonly employed as it is highly effective for ionizing acidic molecules like glucuronides. waters.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 1-Pyrenyl β-D-glucuronide are monitored. This highly selective detection method significantly reduces matrix interference and enhances measurement accuracy. For instance, the transition of the deprotonated molecule [M-H]⁻ at m/z 393.1 has been used for quantification. waters.com
| Column | Mobile Phase | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|---|
| Symmetry C18 (2.1 x 150 mm) | Gradient of water and acetonitrile with 0.1% formic acid | ESI- | 393.1 | Not specified | waters.com |
Spectroscopic Detection Methods
Beyond standard chromatographic detection, specific spectroscopic methods have been utilized in research settings to analyze 1-Pyrenyl β-D-glucuronide, offering alternative or complementary information.
Synchronous Fluorescence Spectroscopy (SFS) is a powerful technique used to identify and characterize pyrene metabolites, including 1-Pyrenyl β-D-glucuronide, directly in biological samples like urine. nih.govoup.com In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. tandfonline.comnih.gov This approach simplifies the often complex and overlapping fluorescence spectra of mixtures, leading to narrowed spectral bands and enhanced selectivity. researchgate.net
For the analysis of pyrene and its metabolites, specific Δλ values are chosen to highlight the characteristic fluorescence of the pyrene moiety. nih.govoup.com Studies have successfully used wavelength differences of 34 nm, 54 nm, and 102 nm to obtain fluorescence spectra characteristic of the pyrene structure in purified urine samples. nih.govoup.com This technique was instrumental in the initial identification of 1-Pyrenyl β-D-glucuronide as a major pyrene metabolite in human urine, distinguishing it from the parent 1-hydroxypyrene and other polycyclic aromatic hydrocarbon (PAH) metabolites. nih.govoup.com
While not used for direct quantification of 1-Pyrenyl β-D-glucuronide in biological matrices, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for monitoring the activity of β-glucuronidase, the enzyme that hydrolyzes the glucuronide conjugate. This is achieved by using a specifically designed substrate analog.
In this research application, a compound such as 4-fluorophenyl β-D-glucuronide is used as a model substrate. rsc.orgrsc.org The activity of β-glucuronidase is detected by monitoring changes in the ¹⁹F NMR spectrum. rsc.orgrsc.org The intact fluorinated glucuronide has a distinct chemical shift (e.g., -121.0 ppm). rsc.orgrsc.org Upon enzymatic hydrolysis, the released 4-fluorophenol produces a new signal at a different chemical shift (e.g., -124.9 ppm). rsc.orgrsc.org The appearance and growth of the product peak relative to the substrate peak provides a direct measure of enzyme activity. This method is particularly advantageous for analyzing samples that are optically opaque or contain interfering colored or fluorescent compounds, where traditional spectrophotometric or fluorometric assays would fail. rsc.org
Sample Preparation and Extraction Protocols for Research Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of 1-Pyrenyl β-D-glucuronide, aiming to isolate the analyte from interfering components in complex biological matrices such as urine or plasma. scispace.com The hydrophilic nature of the glucuronide conjugate necessitates specific extraction strategies.
Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the cleanup and concentration of 1-Pyrenyl β-D-glucuronide and other glucuronidated metabolites from aqueous samples. nih.govrsc.org Various sorbent chemistries can be employed, with polymeric reversed-phase cartridges being common. For instance, Bond Elut Plexa cartridges have been used for the extraction of glucuronides from plasma. nih.gov The typical SPE protocol involves conditioning the cartridge with an organic solvent like methanol followed by water, loading the sample (often pre-treated, e.g., with acid), washing the cartridge to remove interfering substances, and finally eluting the analyte with an organic solvent or a mixture of solvents. nih.gov
For analyses requiring the measurement of the aglycone (1-hydroxypyrene), an enzymatic hydrolysis step is incorporated into the sample preparation. oup.com This involves incubating the sample with a β-glucuronidase enzyme solution at an optimal pH and temperature (e.g., pH 4.0-4.5) to cleave the glucuronic acid moiety before proceeding with extraction. scispace.com
Liquid-liquid extraction (LLE) can also be used, typically after acidifying the sample to protonate the glucuronic acid's carboxylic group, which enhances its partitioning into an organic solvent. scispace.com
Method Validation and Quantification Limits in Academic Applications
The robust validation of analytical methodologies is paramount in academic research to ensure the reliability and reproducibility of scientific findings. For the quantification of 1-Pyrenyl β-D-glucuronide, a critical biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs), a variety of sophisticated analytical techniques have been developed and rigorously validated. nih.govnih.gov These methods are predominantly applied to biological matrices, most commonly urine. The validation process for these methods typically assesses several key parameters, including linearity, precision, accuracy (recovery), and the limits of detection and quantification.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS), are the most frequently employed techniques for the direct measurement of 1-Pyrenyl β-D-glucuronide, obviating the need for enzymatic hydrolysis. researchgate.netscispace.comresearchgate.net This direct approach offers significant advantages, including reduced sample preparation time and improved accuracy. scispace.com
The validation of these methods ensures that they are fit for purpose, providing the sensitivity and specificity required for biomonitoring studies. The reported limits of detection (LOD) and quantification (LOQ) are critical for accurately measuring the low concentrations of 1-Pyrenyl β-D-glucuronide often encountered in environmental and occupational exposure studies.
Method Validation Parameters
The performance of various analytical methods for 1-Pyrenyl β-D-glucuronide quantification is characterized by a set of validation parameters. These parameters demonstrate the method's suitability for its intended application.
| Parameter | Description |
| Linearity (r²) | Indicates how well the analytical method's response correlates with the concentration of the analyte over a specific range. A value close to 1.0 signifies a strong linear relationship. |
| Precision (%RSD) | Measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). |
| Accuracy/Recovery (%) | Refers to the closeness of the measured value to the true value. In practice, it is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. |
A study employing UPLC with fluorescence detection (UPLC-FLD) demonstrated excellent linearity for 1-Pyrenyl β-D-glucuronide with a correlation coefficient (r²) greater than 0.99 over a concentration range of 0.010 to 5.0 ng/mL. researchgate.netresearchgate.net The precision of this method was also notable, with intra-day and inter-day relative standard deviations (%RSD) of 1.68% and 1.81% at a concentration of 0.010 ng/mL, and 4.98% and 5.00% at 5.0 ng/mL, respectively. researchgate.netresearchgate.net The accuracy, determined by spike-recoveries, was found to be within the range of 91.9% to 109%. researchgate.netresearchgate.net
Similarly, HPLC methods coupled with tandem mass spectrometry (HPLC-MS/MS) have been validated for the analysis of various glucuronide conjugates, showcasing the robustness of this platform. nih.govsemanticscholar.org For a range of glucuronidated metabolites, calibration curves have demonstrated linearity with r² values greater than 0.98. nih.govsemanticscholar.org The precision for such methods is generally considered acceptable with a %RSD of less than 15%. nih.govsemanticscholar.org
The following table summarizes the validation data from a representative UPLC-FLD method for 1-Pyrenyl β-D-glucuronide analysis in urine.
| Parameter | Value | Concentration | Source |
| Linearity (r²) | > 0.99 | 0.010 - 5.0 ng/mL | researchgate.netresearchgate.net |
| Intra-day Precision (%RSD) | 1.68% | 0.010 ng/mL | researchgate.netresearchgate.net |
| 4.98% | 5.0 ng/mL | researchgate.netresearchgate.net | |
| Inter-day Precision (%RSD) | 1.81% | 0.010 ng/mL | researchgate.netresearchgate.net |
| 5.00% | 5.0 ng/mL | researchgate.netresearchgate.net | |
| Accuracy (Recovery) | 91.9% - 109% | 0.010 ng/mL | researchgate.netresearchgate.net |
| 92.7% - 107% | 1.0 ng/mL | researchgate.netresearchgate.net | |
| 94.5% - 107% | 5.0 ng/mL | researchgate.netresearchgate.net |
Quantification Limits
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank sample), while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely measured. nih.gov These values are crucial for interpreting data from biomonitoring studies, especially when assessing low-level environmental exposures.
Different analytical methods exhibit varying sensitivities, which is reflected in their respective LOD and LOQ values. For instance, a UPLC-FLD method for 1-Pyrenyl β-D-glucuronide reported an LOD of 0.0032 ng/mL and an LOQ of 0.010 ng/mL. researchgate.netresearchgate.net Another method utilizing UPLC-MS/MS established an LOD of 0.015 ng/mL and an LOQ of 0.051 ng/mL. researchgate.net
The table below presents a comparison of the quantification limits for 1-Pyrenyl β-D-glucuronide achieved by different analytical methodologies in academic research.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| UPLC-FLD | 0.0032 ng/mL | 0.010 ng/mL | researchgate.netresearchgate.net |
| UPLC-MS/MS | 0.015 ng/mL | 0.051 ng/mL | researchgate.net |
These low detection and quantification limits enable researchers to accurately measure background levels of 1-Pyrenyl β-D-glucuronide in the general population as well as to assess occupational exposures to PAHs. The continuous development and validation of such sensitive and reliable analytical methods are essential for advancing our understanding of the health risks associated with environmental pollutants.
Applications of 1 Pyrenyl β D Glucuronide As a Research Probe and Biomarker
Utilization as a Fluorogenic Substrate for Enzyme Assays
The structure of 1-Pyrenyl β-D-glucuronide incorporates a glucuronic acid moiety linked to a pyrene (B120774) group. The intact molecule is not strongly fluorescent, but enzymatic cleavage of the glucuronide bond releases 1-hydroxypyrene (B14473), a highly fluorescent compound. This principle underpins its use as a fluorogenic substrate in enzyme assays.
Measurement of β-Glucuronidase Activity in Biological and Environmental Samples
The enzyme β-glucuronidase (GUS) catalyzes the hydrolysis of β-D-glucuronide bonds. bioassaysys.com Assays for GUS activity are fundamental in fields ranging from molecular biology to environmental microbiology. nih.gov 1-Pyrenyl β-D-glucuronide can serve as a substrate in these assays. When incubated with a sample containing β-glucuronidase, the enzyme cleaves the glucuronide, liberating the highly fluorescent molecule 1-hydroxypyrene. The resulting increase in fluorescence intensity can be measured over time and is directly proportional to the enzyme's activity.
This method offers high sensitivity, allowing for the detection of low levels of β-glucuronidase activity. nih.gov Such assays are applied to a variety of samples, including:
Biological Fluids: Detecting enzymatic activity in tissues and body fluids. sigmaaldrich.com
Plant Biology: The GUS gene is a common reporter gene in plant sciences, and fluorogenic substrates are used to visualize its expression and quantify its activity. nih.gov
Environmental Monitoring: β-glucuronidase is an indicator of fecal contamination, particularly from Escherichia coli. Fluorogenic assays using substrates like 1-Pyrenyl β-D-glucuronide can be adapted to detect bacterial contamination in water and soil samples. ljmu.ac.ukrsc.org
While various fluorogenic substrates are available, they all operate on the principle of releasing a fluorescent aglycone upon hydrolysis. scbt.com
Table 1: Comparison of Selected Fluorogenic Substrates for β-Glucuronidase
| Substrate | Fluorophore Released | Key Characteristics |
| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 4-Methylumbelliferone (4-MU) | Widely used, high sensitivity, discontinuous assay method is common. nih.govscbt.com |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 6-Chloro-4-methyl-umbelliferone (6-CMU) | Product has higher fluorescence intensity at neutral pH compared to 4-MU, suitable for continuous assays. nih.gov |
| ELF-97 β-D-glucuronide | ELF-97 alcohol | Forms an insoluble, fluorescent precipitate at the site of enzyme activity, ideal for histochemical localization. nih.gov |
| 1-Pyrenyl β-D-glucuronide | 1-Hydroxypyrene | Releases a highly fluorescent PAH metabolite, linking enzyme activity to PAH metabolism studies. nih.gov |
Assessment of UDP-Glucuronosyltransferase Activity in vitro
Uridine Diphosphate (UDP)-glucuronosyltransferases (UGTs) are a family of enzymes crucial to Phase II metabolism. nih.govnih.gov They catalyze the transfer of a glucuronic acid group from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate molecule. nih.gov This process, known as glucuronidation, increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. sigmaaldrich.comresearchgate.net
The in vitro activity of UGT enzymes can be assessed by monitoring the formation of 1-Pyrenyl β-D-glucuronide. In this type of assay, 1-hydroxypyrene (the aglycone precursor) is used as the substrate for UGTs in a reaction mixture containing microsomes (as the enzyme source) and the co-substrate UDPGA. nih.gov The UGT enzymes present in the microsomes catalyze the conjugation of 1-hydroxypyrene with glucuronic acid, producing 1-Pyrenyl β-D-glucuronide. nih.gov The rate of formation of this product, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, reflects the UGT activity. researchgate.net This approach allows researchers to study the kinetics of specific UGT isoforms and investigate the potential for drug-drug interactions involving the glucuronidation pathway. researchgate.netresearchgate.net
Role in Polycyclic Aromatic Hydrocarbon (PAH) Exposure Assessment in Research Models
PAHs are a group of organic compounds released from the incomplete combustion of organic materials, with sources including vehicle exhaust and tobacco smoke. bioventix.com Many PAHs are carcinogenic, making the assessment of human and environmental exposure a priority. oup.com
1-Hydroxypyrene Glucuronide as a Biomarker for Pyrene Exposure
Pyrene is a non-carcinogenic PAH that is consistently present in PAH mixtures. oup.comoup.com Following exposure through inhalation, ingestion, or dermal contact, pyrene is metabolized in the body. A primary metabolic step is the oxidation of pyrene to 1-hydroxypyrene, which is subsequently conjugated, primarily with glucuronic acid, to form 1-hydroxypyrene glucuronide. oup.comoup.comresearchgate.net This water-soluble conjugate is the predominant form of pyrene metabolite excreted in urine. nih.govnih.gov
The measurement of urinary 1-hydroxypyrene glucuronide is now a well-established and reliable method for biomonitoring recent PAH exposure. bioventix.comoup.com Its utility as a biomarker is based on several factors:
Specificity: It is a direct metabolite of pyrene, providing a specific measure of exposure to this common PAH. oup.com
Sensitivity: Research indicates that 1-hydroxypyrene glucuronide is approximately five times more fluorescent than its precursor, 1-hydroxypyrene, potentially offering a more sensitive analytical target. nih.gov
Correlation with Exposure: Studies have demonstrated strong correlations between the levels of environmental and occupational PAH exposure and the concentration of 1-hydroxypyrene glucuronide in urine. nih.gov
Quantification in Biological Fluids and Tissues from Research Organisms
1-Hydroxypyrene glucuronide is quantified in various biological matrices to assess PAH exposure in both human populations and wildlife. Urine is the most common medium for human biomonitoring. nih.govresearchgate.net In environmental research, particularly with aquatic organisms, fish bile is a primary sample type due to the high concentration of PAH metabolites. scielo.brresearchgate.netscielo.br
Analytical methods typically involve solid-phase extraction to isolate the metabolite from the complex biological matrix, followed by quantification. nih.gov HPLC with fluorescence detection (HPLC-FLD) is a common and robust analytical technique for this purpose. nih.govresearchgate.netpjmhsonline.com Some methods measure the 1-hydroxypyrene glucuronide molecule directly, while others first employ enzymatic hydrolysis with β-glucuronidase to convert the conjugate back to 1-hydroxypyrene before measurement. nih.govnih.gov
Research studies have quantified this biomarker to differentiate exposure levels across various populations and environments.
Table 2: Examples of 1-Hydroxypyrene Glucuronide Quantification in Research
| Study Population/Organism | Biological Matrix | Key Finding | Reference |
| Humans (Occupational vs. Environmental Exposure) | Urine | Coke-oven workers had significantly higher geometric mean exposure levels to pyrene (1.470 µg/m³) compared to urban residents (0.050 µg/m³) and suburban gardeners (0.011 µg/m³), with urinary 1-OHP-G levels showing strong associations with exposure. | nih.gov |
| Human Smokers | Urine | The average concentration of urinary 1-hydroxypyrene (measured after hydrolysis) was significantly higher in heavy smokers (0.96 ng/ml) compared to light smokers (0.32 ng/ml) and non-smokers (0.13 ng/ml). | pjmhsonline.com |
| Whitemouth Croaker and Burrfish | Bile | Fish from the contaminated Guanabara Bay showed significantly higher concentrations of pyrene metabolites compared to fish from a less-contaminated control region, demonstrating the utility of biliary metabolites in environmental monitoring. | scielo.br |
| Yellow Eels | Bile | Concentrations of PAH metabolites, including 1-hydroxypyrene, varied significantly between different rivers, indicating differing levels of environmental contamination. | researchgate.net |
Investigating Phase II Biotransformation Pathways
Biotransformation is the process by which living organisms modify chemical compounds, which is often divided into Phase I and Phase II reactions. nih.gov Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. upol.cz
The formation of 1-Pyrenyl β-D-glucuronide is a classic example of a Phase II detoxification pathway. upol.cznih.gov Following the Phase I oxidation of pyrene to 1-hydroxypyrene, UGT enzymes catalyze the conjugation of 1-hydroxypyrene with glucuronic acid. researchgate.netresearchgate.net This reaction is a critical step in the detoxification and elimination of pyrene. drughunter.com
By studying the formation and excretion of 1-Pyrenyl β-D-glucuronide, researchers can gain insights into the efficiency and characteristics of Phase II metabolic pathways. For example, analyzing the ratio of glucuronide conjugates to other potential conjugates (e.g., sulfates) or to the unconjugated parent metabolite in urine or other fluids can reveal the predominant biotransformation routes for PAHs in a particular species or individual. nih.gov A study of urine from workers at a coal gasification plant found that 1-hydroxypyrene glucuronide was the major metabolite, accounting for 80-100% of the total pyrene metabolites, with much lower levels of the sulfate (B86663) conjugate and free 1-hydroxypyrene detected. nih.gov This demonstrates the primary importance of glucuronidation in the detoxification of pyrene in humans.
Comparative Biochemical Studies Involving 1 Pyrenyl β D Glucuronide
Comparison with Other Fluorogenic and Chromogenic Glucuronide Substrates
1-Pyrenyl β-D-glucuronide is a metabolite of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), and its detection is often used as a biomarker for PAH exposure nih.gov. The enzymatic cleavage of the glucuronide moiety by β-glucuronidase releases 1-hydroxypyrene (B14473), a fluorescent compound. This inherent fluorescence allows 1-Pyrenyl β-D-glucuronide to function as a fluorogenic substrate for measuring β-glucuronidase activity. Its performance can be contextualized by comparison with other commonly used fluorogenic and chromogenic substrates.
Fluorogenic substrates are prized for their high sensitivity. A widely used substrate is 4-methylumbelliferyl-β-D-glucuronide (4-MUG), which upon hydrolysis yields the highly fluorescent 4-methylumbelliferone (4-MU) nih.govabcam.com. Other umbelliferone-based substrates have been developed to improve upon 4-MUG's properties. For instance, the fluorophore of 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG), 6-chloro-4-methyl-umbelliferone (6-CMU), was found to have a fluorescence intensity 9.5 times higher than 4-MU at pH 6.8 nih.gov. Another substrate, ELF-97 β-D-glucuronide, is notable because its hydrolytic product is an insoluble precipitate that is intensely fluorescent, making it ideal for in situ localization of enzyme activity in tissues nih.gov. Studies have shown that the 1-Pyrenyl β-D-glucuronide conjugate is approximately five times more fluorescent than its parent aglycone, 1-hydroxypyrene, suggesting it could serve as a highly sensitive biomarker nih.govresearchgate.net.
Chromogenic substrates, while typically less sensitive than fluorogenic ones, produce a colored product that can be measured using standard spectrophotometry. A common example is p-Nitrophenyl-β-D-glucuronide, which releases the yellow-colored p-nitrophenol upon hydrolysis scbt.com. Other chromogenic substrates include those with an indoxyl group, such as 5-Bromo-6-chloro-3-indolyl β-D-glucuronide, which yields a colored precipitate upon cleavage scbt.com.
The efficiency of these substrates is determined by their kinetic parameters with the β-glucuronidase enzyme. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic constant (kcat) indicates a faster turnover rate.
| Substrate | Type | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1M-1) |
|---|---|---|---|---|
| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | Fluorogenic | 0.07 | 92 | 1.29 x 106 |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | Fluorogenic | 0.11 | 74 | 6.93 x 105 |
| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | Fluorogenic | 0.48 | 35 | 7.40 x 104 |
| 3-Hydroxybenzo[a]pyrenyl glucuronide | Fluorogenic | ~0.10 | N/A | N/A |
Data for umbelliferyl substrates from E. coli β-glucuronidase nih.govresearchgate.net. Data for 3-Hydroxybenzo[a]pyrenyl glucuronide from rat liver microsomes nih.gov. N/A: Not Available.
Comparative Metabolic Fate of Pyrene and Related PAHs in Different Organisms
The metabolic fate of pyrene and other PAHs varies significantly across different biological kingdoms, primarily due to differences in enzymatic machinery.
In bacteria , the initial attack on the pyrene molecule is typically carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. This leads to the formation of cis-dihydrodiols. For example, some bacterial strains transform pyrene into cis-4,5-dihydro-4,5-dihydroxypyrene as the first step in its mineralization pathway. Other metabolites, such as pyrene-4,5-dione, can also be formed aacrjournals.org.
In fish , the metabolism of PAHs like benzo[a]pyrene (BaP) is well-documented and serves as a model for pyrene. Fish possess cytochrome P450-dependent mixed-function oxidase systems, similar to mammals, which metabolize PAHs to epoxides, dihydrodiols, phenols, and quinones epa.gov. Studies comparing different fish species, such as channel catfish and brown bullhead, show significant differences in the rate of BaP metabolism and the profile of metabolites produced. For instance, catfish liver microsomes produced a lower proportion of BaP-7,8-diol (a proximate carcinogen) and a higher proportion of phenolic metabolites compared to bullhead liver microsomes osti.gov. In rainbow trout, BaP is distributed to immune organs like the head kidney and spleen, which are capable of in situ production of potentially immunotoxic metabolites, including BaP-7,8-dihydrodiol nih.gov. Conjugation with glucuronic acid is a major pathway for forming water-soluble metabolites in fish cell cultures nih.gov.
In mammals , PAH metabolism also proceeds via cytochrome P450 monooxygenases, leading to the formation of reactive epoxides which are then hydrated by epoxide hydrolase to form trans-dihydrodiols. These can be further metabolized to highly reactive diol-epoxides, which are implicated in carcinogenesis epa.gov. Significant metabolic differences exist between species like rodents and humans. The metabolic activity of liver microsomes from rodents towards BaP can be 5 to 7 times higher than that of human liver microsomes aacrjournals.org. Furthermore, the distribution of metabolites can differ; for example, human lung microsomes may form a higher proportion of benzo-ring metabolites compared to rodent organs aacrjournals.org. While rodent and fish cells readily form glucuronide conjugates from BaP, a human hepatoma cell line (HepG2) was found to produce predominantly sulfate (B86663) conjugates, with no detectable glucuronides nih.gov. Despite this, for pyrene specifically, 1-Pyrenyl β-D-glucuronide has been identified as a major urinary metabolite in both rats and humans nih.govresearchgate.net.
| Organism Group | Parent PAH | Key Metabolic Pathway Initiation | Major Identified Metabolites |
|---|---|---|---|
| Bacteria (e.g., Pseudomonas, Mycobacterium) | Pyrene | Dioxygenation | cis-4,5-Dihydro-4,5-dihydroxypyrene, Pyrene-4,5-dione, Phenanthrene-4,5-dicarboxylic acid |
| Fish (e.g., Rainbow Trout, Catfish) | Benzo[a]pyrene | Monooxygenation (P450) | BaP-7,8-dihydrodiol, Phenols (3-OH-BaP), Quinones, Glucuronide conjugates |
| Rodents (e.g., Rat, Mouse) | Pyrene / Benzo[a]pyrene | Monooxygenation (P450) | 1-Hydroxypyrene, Pyrenediol sulfate, 1-Pyrenyl β-D-glucuronide, BaP-diols, Phenols |
| Humans | Pyrene / Benzo[a]pyrene | Monooxygenation (P450) | 1-Pyrenyl β-D-glucuronide (major pyrene metabolite), BaP-diols, Phenols, Sulfate conjugates (cell-line dependent) |
Data sourced from nih.govaacrjournals.orgosti.govnih.govnih.govresearchgate.net.
Inter-species Differences in Glucuronidation and Deconjugation of Pyrenyl Metabolites
The balance between the formation (glucuronidation) and breakdown (deconjugation) of pyrenyl metabolites is critical for their detoxification and elimination, and this balance shows marked variation between species.
Glucuronidation is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety to xenobiotics, increasing their water solubility and facilitating excretion doi.org. There are profound species differences in the expression, function, and substrate specificity of UGT enzymes nih.gov. For example, studies comparing UGT activities in mouse and rat liver and duodenal microsomes show that kinetic parameters and intrinsic clearance values vary significantly depending on the substrate used researchgate.netnih.gov. When comparing the metabolism of BaP, rodent and fish cells are proficient at forming glucuronide conjugates nih.gov. In contrast, a human hepatoma cell line (HepG2) showed a strong preference for sulfation, with no detectable glucuronide formation, highlighting a major difference in conjugation pathways even between mammalian systems nih.gov. Such differences are attributed to variations in the UGT1 and UGT2 gene families across species nih.govresearchgate.net.
Deconjugation is the reverse process, where β-glucuronidase enzymes hydrolyze the glucuronide conjugate, releasing the aglycone. This process can occur in various tissues and is particularly significant in the intestine, where bacterial β-glucuronidases can deconjugate metabolites excreted in bile, leading to their reabsorption (enterohepatic circulation). The activity of these enzymes also differs between species. A kinetic study of the hydrolysis of the glucuronide wogonoside by fecal enzymes from mice, rats, and humans demonstrated clear differences in both the maximum reaction velocity (Vmax) and substrate affinity (Km) mdpi.com. Furthermore, the optimal pH for β-glucuronidase activity varies by species; rodent fecal enzymes favor a pH around 6.5, while human fecal enzymes are more active at pH 7.4 mdpi.com. This indicates that the rate and extent of deconjugation of a metabolite like 1-Pyrenyl β-D-glucuronide in the gut would likely differ between preclinical animal models and humans.
| Species | Optimal pH | Vmax (μmol/min/mg) | Km (μM) |
|---|---|---|---|
| Mouse | 6.08 | 2.37 | 6.51 |
| Rat | 5.96 | 4.42 | 3.04 |
| Human | 6.41 | 5.17 | 0.34 |
Data illustrates species-dependent β-glucuronidase activity, which is relevant to the deconjugation of pyrenyl metabolites mdpi.com.
Environmental and Ecotoxicological Research Contexts of 1 Pyrenyl β D Glucuronide
Role in Biotransformation of Environmental Polycyclic Aromatic Hydrocarbons
The biotransformation of pyrene (B120774), a common environmental pollutant originating from the incomplete combustion of organic materials, into 1-pyrenyl β-D-glucuronide is a key detoxification process in many organisms. nih.gov This metabolic pathway involves a two-phase process designed to convert lipophilic (fat-soluble) compounds like pyrene into more water-soluble derivatives that can be easily excreted. cdc.govnih.gov
Phase I Metabolism: The initial step is an oxidation reaction, typically catalyzed by the cytochrome P450 mixed-function oxidase (MFO) enzyme system. cdc.govnih.gov This enzymatic action introduces a hydroxyl group onto the pyrene molecule, converting it primarily to 1-hydroxypyrene (B14473). cdc.govnih.gov This reaction makes the parent compound more reactive and prepares it for the next phase of detoxification.
Phase II Metabolism: In the second phase, the newly formed 1-hydroxypyrene undergoes a conjugation reaction. An enzyme, UDP-glucuronosyltransferase (UGT), attaches a glucuronic acid molecule to the hydroxyl group of 1-hydroxypyrene. researchgate.net The resulting compound is 1-pyrenyl β-D-glucuronide, a significantly more polar and water-soluble molecule. researchgate.netnih.gov This increased solubility facilitates its elimination from the organism, primarily through bile and urine. cdc.govnih.gov
In various aquatic and terrestrial organisms, 1-pyrenyl β-D-glucuronide is often the predominant metabolite of pyrene. For instance, in the marine deposit-feeding polychaete Nereis diversicolor, this glucuronide conjugate was found to constitute 73% of the total pyrene metabolites in its tissues, highlighting the efficiency and importance of this metabolic pathway. researchgate.net Similarly, it is a major metabolite found in human urine following exposure to PAHs. nih.govepa.gov
| Metabolic Phase | Primary Enzyme System | Reaction | Product | Significance |
|---|---|---|---|---|
| Phase I | Cytochrome P450 MFO | Hydroxylation | 1-Hydroxypyrene | Increases reactivity of pyrene for Phase II conjugation. cdc.gov |
| Phase II | UDP-glucuronosyltransferase (UGT) | Glucuronidation (conjugation) | 1-Pyrenyl β-D-glucuronide | Increases water solubility for excretion from the body. researchgate.netnih.gov |
Monitoring Environmental Contamination through Metabolite Analysis in Aquatic Organisms
The analysis of 1-pyrenyl β-D-glucuronide and its precursor, 1-hydroxypyrene, in aquatic organisms has become a cornerstone of biomonitoring programs for PAH pollution. Because these metabolites are direct products of pyrene exposure, their concentration in an organism's tissues, bile, or urine serves as a reliable biomarker of recent exposure to PAHs. cdc.govnih.govmdpi.com
Fish are particularly effective bioindicators for aquatic PAH contamination. Their continuous exposure to the water column and sediment, coupled with their robust metabolic capacity to produce PAH metabolites, makes them ideal subjects for study. nih.gov The analysis of fish bile for hydroxylated PAH metabolites is a widely used and sensitive method to assess the presence and bioavailability of these contaminants in aquatic ecosystems. nih.gov Studies have demonstrated strong correlations between the levels of pyrene in the environment and the concentrations of its metabolites in the bile of resident fish species, such as chub (Leuciscus cephalus). nih.gov
The significance of using 1-pyrenyl β-D-glucuronide as a biomarker is its high sensitivity. It allows for the detection of exposure even at low ambient environmental concentrations of pyrene and other PAHs. nih.gov Research has shown that urinary 1-hydroxypyrene glucuronide (1-OHP-G) is a sensitive marker for assessing the risk of exposure to carcinogenic PAHs like benzo(a)pyrene, even at levels commonly found in ambient air. nih.gov This sensitivity is crucial for assessing the health of aquatic ecosystems and the potential risks to wildlife.
| Organism | Sample Matrix | Key Finding | Reference |
|---|---|---|---|
| Chub (Leuciscus cephalus) | Bile | Biliary 1-hydroxypyrene levels serve as an effective biochemical marker for assessing PAH contamination in rivers. | nih.gov |
| Marine Polychaete (Nereis diversicolor) | Tissue, Gut Fluid | 1-Pyrenyl β-D-glucuronide was identified as the major aqueous metabolite, accounting for 73% of total pyrene compounds in tissues. | researchgate.netjst.go.jp |
| Various Freshwater Fish (cell lines) | Cell Culture Media | Fish cell lines demonstrate the capacity to metabolize benzo(a)pyrene into glucuronide conjugates, indicating a common metabolic pathway for PAHs. | nih.gov |
Implications for Bioremediation Research of Pyrene Contamination
Bioremediation is a technology that utilizes microorganisms to break down environmental pollutants like pyrene into less toxic substances. nih.gov While 1-pyrenyl β-D-glucuronide is a product of detoxification in animals (eukaryotes), not a direct intermediate of bacterial degradation, its study has significant implications for bioremediation research.
The primary goal of bioremediation is to reduce the concentration and bioavailability of contaminants in the environment. The presence of pyrene metabolites like 1-pyrenyl β-D-glucuronide in local wildlife confirms that the pyrene in the soil or sediment is bioavailable—that is, it can be taken up by organisms. nih.gov This information is critical for assessing the risk posed by a contaminated site and for evaluating the effectiveness of a bioremediation strategy. A successful bioremediation effort should lead to a measurable decrease in the levels of these biomarkers in resident fauna over time, indicating a reduction in contaminant uptake.
Bacterial degradation of pyrene follows different pathways, often initiated by dioxygenase enzymes that lead to ring cleavage and eventual mineralization to carbon dioxide. nih.govmdpi.comasm.org However, incomplete bacterial metabolism can sometimes produce intermediate metabolites that are also toxic. nih.govresearchgate.net Therefore, a comprehensive assessment of a contaminated site requires understanding both the microbial degradation of pyrene and its metabolic fate in higher organisms. Monitoring biomarkers like 1-pyrenyl β-D-glucuronide provides a more complete picture of the ecological impact of the contamination and the progress of remediation efforts.
Furthermore, research into enhancing the bioavailability of pyrene for microbial degradation, for instance through the use of biosurfactants, is an active area of bioremediation research. brieflands.comacademicjournals.org By monitoring the uptake and metabolism of pyrene in sentinel organisms, researchers can indirectly gauge how changes in bioavailability due to remediation treatments affect the broader ecosystem.
Future Directions and Emerging Research Avenues for 1 Pyrenyl β D Glucuronide
Development of Novel Research Methodologies
The evolution of analytical technologies is critical for enhancing the sensitivity, specificity, and scope of research involving 1-Pyrenyl β-D-glucuronide. Emerging methodologies are moving beyond traditional quantification to provide more comprehensive insights into biological and environmental systems.
A significant area of development is the application of high-resolution accurate mass spectrometry (HRAM-MS) for the non-targeted analysis of glucuronides in biological fluids. researchgate.net This approach allows for the rapid detection and identification of a wide range of xenobiotic glucuronides, including metabolites like 1-Pyrenyl β-D-glucuronide, without needing to pre-select the analytes. researchgate.net By combining advanced sample preparation techniques with HRAM-MS, researchers can create a more comprehensive picture of the internal chemical "exposome," identifying exposure to various environmental contaminants. researchgate.net
In addition to wet-lab techniques, in silico computational methods are becoming increasingly important. scielo.org.mx Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are being used to predict the binding affinity and interaction between glucuronide substrates and the active site of β-glucuronidase. scielo.org.mx These computational tools can accelerate the screening of new substrates and inhibitors, providing insights into the structural features that govern enzymatic activity and helping to refine the design of future diagnostic probes. scielo.org.mx
Advanced Understanding of Enzymatic Interactions
A deeper comprehension of the enzymatic hydrolysis of 1-Pyrenyl β-D-glucuronide by β-glucuronidase is crucial for optimizing its use and interpreting results accurately. β-glucuronidase, a member of the glycosyl hydrolase family, cleaves the glycosidic bond of β-D-glucuronides through a specific catalytic mechanism. nih.gov This process involves a catalytic glutamic acid residue that protonates the glycosidic oxygen, leading to the release of the aglycone (in this case, 1-hydroxypyrene) via an oxocarbenium ion-like transition state. nih.gov
Recent research has focused on elucidating the factors that modulate this enzymatic activity. For instance, studies have shown that the activity of microsomal β-glucuronidase can be stimulated by ions such as calcium, suggesting that the local ionic environment can influence the rate of hydrolysis. dntb.gov.ua Furthermore, the interaction is not static; the enzyme's structure and the substrate's conformation play a significant role. Understanding these dynamics at a molecular level is essential for developing more sensitive and specific assays. The study of specific inhibitors, such as flavonoids, provides further insight into the key amino acid residues within the enzyme's active site that are critical for binding and catalysis. dntb.gov.ua
Broader Applicability in Environmental and Toxicological Research Models
The traditional use of 1-Pyrenyl β-D-glucuronide as a biomarker is being expanded into more sophisticated research models, enhancing its value in environmental science and toxicology. Its application in diverse biological and ecological systems allows for a more nuanced assessment of exposure and metabolic activity.
In environmental research, novel analytical workflows are being applied to assess the impact of contaminants on wildlife. For example, HRAM-MS methods have been used to analyze glucuronide profiles in the bile of fathead minnows exposed to treated wastewater effluent. researchgate.net This allows scientists to identify how fish metabolize and excrete complex mixtures of environmental pollutants, with 1-Pyrenyl β-D-glucuronide serving as a potential reference compound for polycyclic aromatic hydrocarbon (PAH) exposure.
A particularly innovative research avenue is the development of glucuronide-based probes for in vivo diagnostics. Research on analogous compounds like Phenyl-β-D-glucuronide has demonstrated a proof-of-concept where the substrate is administered and subsequently metabolized into a volatile compound by β-glucuronidase, which is often highly expressed in tumor microenvironments. biorxiv.org This released volatile organic compound (VOC) can then be detected in exhaled breath, offering a non-invasive method for disease detection. biorxiv.org This "induced volatolomics" strategy could potentially be adapted using 1-Pyrenyl β-D-glucuronide to create probes for detecting exposure to specific toxins or for monitoring disease states associated with elevated β-glucuronidase activity.
Q & A
Q. What protocols ensure reproducible use of 1-Pyrenyl β-D-glucuronide in environmental toxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
